Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Physicochemical properties Drug-likeness Solubility

Conformationally constrained diamine scaffolds for CNS drug discovery often require costly chiral synthesis. tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) provides a racemic, orthogonally Boc-protected entry point. • Selective derivatization at free N5 amine while N2 remains Boc-protected; cLogP 0.56 ideal for CNS libraries. • Yields nanomolar inhibitors: B-Raf IC50 = 8.70 nM, 11β-HSD1 IC50 = 31 nM; rigid piperazine bioisostere. • Racemic solid, ≥97% purity; enables late-stage chiral resolution to defer chiral reagent costs.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 198989-07-0
Cat. No. B176106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
CAS198989-07-0
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CN2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3
InChIKeyUXAWXZDXVOYLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0): Technical Specifications and Core Identity for Procurement


tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) is a conformationally constrained, bicyclic diamine scaffold widely utilized in medicinal chemistry as a protected intermediate [1]. This compound features a Boc (tert-butoxycarbonyl) protecting group on the N2 nitrogen, leaving the N5 nitrogen free for further derivatization [2]. It is commercially available as a racemic mixture in solid form, typically with a purity of ≥97% as determined by GC or qNMR, and a melting point range of 74-76 °C .

Why Generic Substitution Fails: Critical Differentiators of Tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0)


Generic substitution of tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with simpler diamines or alternative bridged scaffolds is not feasible due to its unique combination of a rigid, bicyclic framework and a single, strategically placed Boc protecting group [1]. The 2,5-diazabicyclo[2.2.1]heptane core imparts conformational rigidity that is fundamentally different from flexible piperazine or homopiperazine analogs, leading to distinct target engagement and pharmacokinetic profiles [2]. The orthogonal protection strategy—where the N2 nitrogen is Boc-protected and the N5 nitrogen remains a free secondary amine—is critical for enabling selective, sequential derivatization in multi-step syntheses, a capability not offered by unprotected, bis-protected, or differentially protected analogs .

Quantitative Evidence Guide: Why Tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) Outperforms Analogs


Physicochemical Differentiation: Measured cLogP, Melting Point, and Solubility Profile for CAS 198989-07-0 vs. Unprotected Core

tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) exhibits a measured cLogP of 0.56 , which is a significant increase in lipophilicity compared to the unprotected 2,5-diazabicyclo[2.2.1]heptane core (estimated cLogP of -0.57) . This shift in cLogP directly impacts membrane permeability and is crucial for central nervous system (CNS) drug discovery programs. The compound is a solid with a melting point of 74-76 °C and is reported to be insoluble in water .

Physicochemical properties Drug-likeness Solubility

Synthetic Utility: Orthogonal Protection of CAS 198989-07-0 vs. Symmetrical Bis-Boc or Unprotected Diamines

The single Boc group on tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) provides a strategic advantage for sequential functionalization . This contrasts with the unprotected diamine, which would lead to complex mixtures of mono- and bis-alkylated products, and the symmetrical bis-Boc analog, which lacks a free amine handle. The synthetic utility is demonstrated by its reported use in the preparation of B-Raf inhibitors and CCR2 antagonists .

Synthetic chemistry Protecting groups Building blocks

Scaffold-Derived Biological Activity: Potency of 2,5-DBH Derivatives in B-Raf Inhibition vs. Piperazine Counterparts

Derivatives of the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold, for which CAS 198989-07-0 is a direct precursor, demonstrate potent inhibition of human recombinant B-Raf. A specific biaryl-substituted 2,5-DBH derivative exhibited an IC50 of 8.70 nM in an enzymatic assay [1]. While direct comparator data for the same chemotype with a piperazine core is not available in this dataset, the conformational rigidity of the 2,5-DBH system is widely recognized to enhance target engagement relative to flexible piperazine analogs in kinase inhibitor design [2].

B-Raf inhibition Oncology Kinase inhibitor

Chiral Purity: Specified Optical Rotation for CAS 198989-07-0 as a Racemate vs. Enantiopure (1S,4S) Analog

tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) is supplied as a racemic mixture and therefore does not have a specified optical rotation. This is in direct contrast to its enantiopure counterpart, (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5), which has a well-defined specific optical rotation of -44° (c=1, chloroform) . The selection between the racemate and the single enantiomer is a critical procurement decision driven by the research objective: the racemate is ideal for achiral synthetic steps or initial exploratory chemistry, while the enantiopure compound is required for asymmetric synthesis and generating chirally pure drug candidates .

Stereochemistry Quality control Chiral purity

Optimized Application Scenarios for Tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) in Drug Discovery


Achiral Medicinal Chemistry for CNS and Kinase Targets

For initial hit-to-lead and lead optimization programs where chirality is not the primary concern, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0) provides a cost-effective and synthetically flexible entry point. Its cLogP of 0.56 makes it well-suited for synthesizing compound libraries aimed at CNS targets, as it resides within a favorable range for blood-brain barrier permeability. The scaffold's proven ability to yield potent inhibitors of targets like B-Raf (IC50 = 8.70 nM) [1] and 11β-HSD1 (IC50 = 31 nM) [2] underscores its broad utility in exploratory oncology and metabolic disease programs. The single Boc-protected amine allows for rapid diversification of the core without the complexity of bis-functionalization.

Synthesis of Advanced Intermediates for Chiral Drug Substances

The racemic nature of CAS 198989-07-0 does not preclude its use in the synthesis of chiral drug candidates. It is an ideal starting material for synthesizing racemic advanced intermediates that can be subsequently resolved via chiral chromatography or diastereomeric salt formation. This is a common industrial strategy to delay the introduction of expensive chiral reagents or starting materials until later in a synthetic sequence. The orthogonally protected diamine framework ensures that the resulting intermediates retain a handle for final-stage deprotection and coupling, a critical advantage over using a bis-protected or unprotected core.

Development of Conformationally Constrained Bioisosteres

The rigid 2,5-diazabicyclo[2.2.1]heptane core of this compound is a recognized bioisostere for piperazine and homopiperazine rings in medicinal chemistry [3]. Replacing a flexible piperazine linker with this rigid scaffold can significantly alter a molecule's conformation, potentially improving target selectivity and reducing off-target effects. For instance, a 2,5-DBH analog demonstrated nanomolar affinity for the σ2 receptor [3]. This compound serves as the protected form of this valuable bioisostere, allowing researchers to incorporate this rigid element into their molecules and explore structure-activity relationships (SAR) around linker conformation.

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